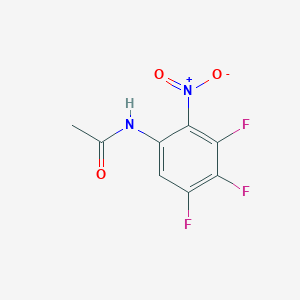

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3,4,5-trifluoro-2-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2O3/c1-3(14)12-5-2-4(9)6(10)7(11)8(5)13(15)16/h2H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTQAKMQWIWCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a fluorinated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and drug development. This document details its chemical and physical properties, provides a robust, step-by-step protocol for its synthesis, and explores its prospective applications, underpinned by the strategic role of trifluoronitrophenyl moieties in modern drug discovery. The synthesis involves the acetylation of the precursor 3,4,5-trifluoro-2-nitroaniline. While specific biological activity data for the title compound is not extensively documented, this guide delves into the well-established impact of fluorine and nitro-group substitution in enhancing the pharmacological profiles of therapeutic agents. All technical data is presented in a clear, structured format, with key experimental and logical workflows visualized through diagrams to facilitate understanding and application in a research and development setting.

Introduction and Strategic Rationale

This compound, identified by the CAS number 1357942-94-9 , is a synthetic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] Its molecular structure, featuring a trifluorinated phenyl ring appended with both a nitro and an acetamido group, presents a unique combination of functionalities that are highly sought after in the design of novel therapeutic agents and advanced materials.

The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance a range of pharmacokinetic and physicochemical properties.[3][4][5] Fluorine's high electronegativity and small atomic size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] The trifluoromethyl group, in particular, is known to increase lipophilicity and metabolic resistance.[6] The nitro group, a strong electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile synthetic handle for further chemical transformations, such as reduction to an amino group. This amino group can then be a key site for the introduction of diverse pharmacophores.

This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its synthesis and potential applications, thereby enabling its effective utilization in the pursuit of innovative chemical entities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective use in research and synthesis.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1357942-94-9 | [1][2] |

| Molecular Formula | C₈H₅F₃N₂O₃ | [7] |

| Molecular Weight | 234.13 g/mol | [7] |

| Appearance | Expected to be a solid | Inferred from similar compounds |

| Melting Point | Not explicitly available in searched literature. | |

| Boiling Point | Not explicitly available in searched literature. | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred from similar compounds |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetamido group (around δ 2.2-2.3 ppm) and a singlet for the amide proton (likely in the range of δ 9.5-10.5 ppm), the chemical shift of which may vary with concentration and solvent. The aromatic region would display a complex multiplet due to the fluorine-proton coupling.

-

¹³C NMR: The carbon NMR would show a signal for the methyl carbon of the acetyl group (around δ 25 ppm) and a carbonyl carbon signal (around δ 168-170 ppm). The aromatic carbons would appear as multiple signals, with their chemical shifts and splitting patterns influenced by the fluorine and nitro substituents.

-

¹⁹F NMR: The fluorine NMR is anticipated to show three distinct signals for the three non-equivalent fluorine atoms on the phenyl ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the amide (around 3300-3400 cm⁻¹), the C=O stretching of the amide (around 1670-1690 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹, respectively).

Synthesis of this compound

The synthesis of this compound is logically approached via the acetylation of its corresponding aniline precursor, 3,4,5-trifluoro-2-nitroaniline. This section provides a detailed, two-stage experimental protocol.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol

Step 1: Synthesis of 3,4,5-Trifluoro-2-nitroaniline (Precursor)

The synthesis of the precursor is a critical first step. A common method involves the nitration of 3,4,5-trifluoroaniline.

-

Materials:

-

3,4,5-Trifluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4,5-trifluoroaniline in concentrated sulfuric acid at 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to yield the crude 3,4,5-trifluoro-2-nitroaniline.

-

Purify the crude product by column chromatography or recrystallization.

-

Step 2: Synthesis of this compound (Final Product)

The final step involves the acetylation of the synthesized precursor.

-

Materials:

-

3,4,5-Trifluoro-2-nitroaniline

-

Acetic Anhydride (Ac₂O)

-

Pyridine or a catalytic amount of a strong acid (e.g., H₂SO₄)

-

Dichloromethane (CH₂Cl₂) or another suitable solvent

-

Deionized Water

-

-

Procedure:

-

Dissolve 3,4,5-trifluoro-2-nitroaniline in a suitable solvent such as dichloromethane in a reaction flask.

-

Add acetic anhydride to the solution, followed by a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

-

Upon completion, carefully quench the reaction by adding deionized water.

-

Separate the organic layer, and wash it successively with dilute HCl (if a basic catalyst was used), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

-

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it a valuable scaffold for the synthesis of a diverse range of biologically active molecules.

Role as a Synthetic Intermediate

The primary application of this compound is as a versatile intermediate. The nitro group can be readily reduced to an amine, which then allows for a wide array of chemical modifications, including:

-

Amide bond formation: The resulting amino group can be coupled with various carboxylic acids to generate a library of amide derivatives.

-

Sulfonamide synthesis: Reaction with sulfonyl chlorides can yield sulfonamides, a common pharmacophore in many drugs.

-

Heterocycle formation: The diamino derivative (after reduction of the nitro group and hydrolysis of the acetamide) can serve as a precursor for the synthesis of benzimidazoles and other heterocyclic systems.

Potential Therapeutic Applications

While direct biological activity data for this compound is limited, the trifluoronitrophenyl motif is present in molecules with a range of therapeutic applications. The strategic placement of fluorine atoms can enhance metabolic stability and cell permeability, properties that are highly desirable in drug candidates.[5][17] The nitroaromatic scaffold itself has been explored for various biological activities, and derivatives of similar compounds have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

Signaling Pathway Modulation

The biological activity of derivatives of this compound would be highly dependent on the nature of the final molecule. The core structure can be elaborated to design inhibitors of specific enzymes or modulators of cellular signaling pathways implicated in various diseases.

Sources

- 1. This compound | 1357942-94-9 [chemicalbook.com]

- 2. 1357942-94-9・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. researchgate.net [researchgate.net]

- 7. AB487566 | CAS 1357942-94-9 – abcr Gute Chemie [abcr.com]

- 8. rsc.org [rsc.org]

- 9. N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide | C11H14N2O3 | CID 12346655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Trifluoroacetamide | C2H2F3NO | CID 67717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Acetamide, 2,2,2-trifluoro-N-phenyl- [webbook.nist.gov]

- 13. N-[4-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. spectrabase.com [spectrabase.com]

- 16. researchgate.net [researchgate.net]

- 17. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses [pubmed.ncbi.nlm.nih.gov]

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide molecular weight

An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a halogenated nitroaromatic compound of significant interest in synthetic and medicinal chemistry. Its highly functionalized structure, featuring a trifluorinated phenyl ring, a nitro group, and an acetamide moiety, makes it a versatile building block for the synthesis of complex organic molecules. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity in derivative compounds, making it a valuable precursor for the development of novel pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its chemical properties, a validated synthetic protocol, characterization methods, reactivity profile, and essential safety guidelines, serving as a critical resource for professionals in chemical research and drug development.

Chemical and Physical Properties

This compound is a solid organic compound whose properties are foundational to its application in further synthetic endeavors. A summary of its key identifiers and physicochemical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 1357942-94-9 | [1] |

| Molecular Formula | C₈H₅F₃N₂O₃ | [1][2] |

| Molecular Weight | 234.13 g/mol | [1] |

| Exact Mass | 234.0256 g/mol | [2] |

| Appearance | Solid (predicted) | |

| Synonyms | Not specified |

Synthesis and Experimental Protocols

The synthesis of this compound is most effectively achieved through the N-acetylation of its corresponding aniline precursor, 3,4,5-trifluoro-2-nitroaniline. This reaction is a robust and well-established method for forming amide bonds. The use of acetic anhydride is a common and efficient approach for this transformation.

Synthetic Rationale and Causality

The acetylation of an amine is a fundamental reaction in organic synthesis. The chosen protocol utilizes acetic anhydride as the acetylating agent. This choice is predicated on several factors:

-

Reactivity: Acetic anhydride is a highly effective acylating agent for primary amines.

-

Byproducts: The reaction produces acetic acid as a byproduct, which is easily removed during workup.

-

Reaction Conditions: The reaction can often be performed under mild conditions, preventing the degradation of sensitive functional groups.

A similar, established protocol for the synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide involves refluxing the aniline precursor with acetic anhydride in a suitable solvent like methylene chloride.[3] This precedent validates the proposed methodology for the target compound.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Preparation: To a 250 mL round-bottom flask, add 3,4,5-trifluoro-2-nitroaniline (1 equivalent).

-

Solvent Addition: Add a suitable solvent, such as methylene chloride or ethyl acetate, to dissolve the starting material.

-

Reagent Addition: Add acetic anhydride (1.2-1.5 equivalents) to the solution. A catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid) can be added to accelerate the reaction, though it may not be necessary.

-

Reaction: Stir the mixture at room temperature or gently heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure.

-

Purification: The crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Spectroscopic Characterization

To ensure the identity and purity of the synthesized compound, a comprehensive spectroscopic analysis is essential. This serves as a self-validating system for the experimental outcome. The expected spectral features are as follows:

-

¹H NMR: The spectrum should show three distinct signals: a singlet for the methyl (CH₃) protons of the acetamide group (typically ~2.2 ppm), a singlet for the amide proton (N-H), which may be broad and its chemical shift concentration-dependent (typically 8-10 ppm), and a signal in the aromatic region for the single proton on the phenyl ring.

-

¹⁹F NMR: The spectrum will be critical for confirming the fluorine substitution pattern. Three signals are expected, each corresponding to one of the fluorine atoms, with characteristic couplings to each other.

-

¹³C NMR: The spectrum will show signals for the carbonyl carbon of the amide (~168-170 ppm), the methyl carbon (~25 ppm), and the aromatic carbons. The aromatic carbon signals will exhibit splitting due to C-F coupling, which is diagnostic of the substitution pattern.

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching (around 3300 cm⁻¹), C=O stretching of the amide (Amide I band, ~1670 cm⁻¹), N-O stretching of the nitro group (asymmetric and symmetric stretches around 1530 and 1350 cm⁻¹), and C-F stretching (in the 1100-1300 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 234.13.

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its functional groups, making it a versatile intermediate for further chemical modifications.[4][5]

Key Reactive Sites

-

Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is fundamental, as the resulting aniline is a key precursor for building more complex molecules, such as heterocycles or other substituted aromatics.[5]

-

Acetamide Group: The amide bond can be hydrolyzed under acidic or basic conditions to regenerate the primary amine, offering an alternative deprotection strategy if the acetyl group was used for protection.

-

Aromatic Ring: The trifluorinated phenyl ring is generally stable but can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, although this is less common than transformations of the other functional groups.

Caption: Key reactivity pathways of this compound.

Applications in Drug Development

Substituted N-phenylacetamides are a common scaffold in medicinal chemistry.[6] While direct biological activity data for the title compound is not available, its structure suggests significant potential as an intermediate:

-

Scaffold for Bioactive Molecules: The reduction of the nitro group to an amine provides a handle for introducing a wide range of functionalities. This is a common strategy in the synthesis of kinase inhibitors, where the diamino-phenyl scaffold is prevalent.[4]

-

Fluorine Substitution: The three fluorine atoms can enhance the pharmacokinetic properties of derivative molecules by blocking sites of metabolism and increasing cell membrane permeability.

-

Intermediate for Agrochemicals: Fluorinated and nitrated aromatic compounds are also important precursors in the synthesis of modern herbicides and pesticides.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally similar compounds, such as other nitrophenyl acetamides, can provide guidance on appropriate safety measures.[7][8][9][10]

-

General Hazards: Similar compounds may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9][11] Ingestion may be harmful.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7][10]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin contact.[7][8] Inspect gloves before use.

-

Respiratory Protection: Use only in a well-ventilated area. If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 143 approved respirator.[7]

-

-

First Aid Measures:

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[7][8]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7][8]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

-

-

Handling and Storage: Avoid contact with skin and eyes and avoid formation of dust and aerosols.[8] Store in a cool, dry, and well-ventilated place with the container tightly closed.[8][10]

Conclusion

This compound is a valuable synthetic intermediate with considerable potential for applications in drug discovery and materials science. Its well-defined structure allows for predictable and selective chemical transformations, particularly the reduction of the nitro group to an amine, which opens up a vast chemical space for derivatization. This guide has provided the essential technical information, from synthesis to safety, required for researchers and scientists to effectively utilize this compound in their research and development programs.

References

-

This compound. Angene Chemical.

-

This compound | 1357942-94-9. ChemicalBook.

-

MSDS of N-(3-Fluoro-4-nitrophenyl)acetamide. Capot Chemical.

-

SAFETY DATA SHEET - 2,2,2-Trifluoroacetamide. Thermo Fisher Scientific.

-

N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information.

-

SAFETY DATA SHEET - 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride. Thermo Fisher Scientific.

-

SAFETY DATA SHEET - 2'-Nitroacetanilide. Thermo Fisher Scientific.

-

N-(3-Nitrophenyl)acetamide SDS, 122-28-1 Safety Data Sheets. ECHEMI.

-

Regioselective nitration of Anilines with Fe(NO₃)₃·9H₂O as Promoter and Nitro Source. The Royal Society of Chemistry.

-

Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. PrepChem.com.

-

Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. National Center for Biotechnology Information (PMC).

-

N-(3-fluoro-4-nitrophenyl)acetamide | 345-30-2. BLD Pharm.

-

Acetamide, 2,2,2-trifluoro-N-phenyl-. NIST Chemistry WebBook.

-

Acetamide, N-(4-nitrophenyl)-. NIST Chemistry WebBook.

-

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. PubChem, National Center for Biotechnology Information.

-

An In-depth Technical Guide to N-(2-Methyl-5-nitrophenyl)acetamide. BenchChem.

-

3,4,5-Trifluoro-2'-aminobiphenyl. PubChem, National Center for Biotechnology Information.

-

Application Notes and Protocols: N-(2-Methyl-5-nitrophenyl)acetamide in Medicinal Chemistry. BenchChem.

-

Chemical synthesis method of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine. Google Patents.

-

Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern.

-

Synthesis of N-(4 nitrophenyl) acetamide. ResearchGate.

-

"N-(2-Methyl-5-nitrophenyl)acetamide" physical and chemical properties. BenchChem.

-

2,2,2-Trifluoro-N-(3-nitrophenyl)acetamide | 25080-83-5. BLDpharm.

-

N-(4-Fluoro-2-methoxy-5-nitrophenyl)acetamide. Simson Pharma Limited.

Sources

- 1. This compound | 1357942-94-9 [chemicalbook.com]

- 2. angenechemical.com [angenechemical.com]

- 3. prepchem.com [prepchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide synthesis pathway

An In-depth Technical Guide to the Synthesis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound with potential applications in medicinal chemistry and materials science. The presence of a trifluorinated ring, a nitro group, and an acetamide moiety makes it an interesting scaffold for further chemical modifications. The electron-withdrawing nature of the fluorine and nitro substituents significantly influences the reactivity of the aromatic ring, making the synthesis of such molecules a non-trivial task.

This technical guide provides a comprehensive overview of a proposed, reliable synthetic pathway for this compound. The chosen route is based on fundamental principles of organic synthesis and leverages established methodologies for N-acetylation of anilines. We will delve into the rationale behind the chosen pathway, provide a detailed experimental protocol, discuss the reaction mechanism, and outline the necessary characterization techniques to validate the final product.

Proposed Synthetic Pathway: N-Acetylation of 3,4,5-Trifluoro-2-nitroaniline

The most direct and efficient route to synthesize this compound is through the N-acetylation of the commercially available precursor, 3,4,5-Trifluoro-2-nitroaniline. This precursor is available from various chemical suppliers, which makes this pathway highly feasible for most research and development laboratories.

The reaction involves the treatment of 3,4,5-Trifluoro-2-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base or catalyst. Acetic anhydride is often preferred due to its lower cost and ease of handling compared to the more reactive and moisture-sensitive acetyl chloride.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of the N-acetylation synthesis.

Detailed Experimental Protocol

This protocol is a robust procedure for the N-acetylation of 3,4,5-Trifluoro-2-nitroaniline.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| 3,4,5-Trifluoro-2-nitroaniline | >98% | Sigma-Aldrich |

| Acetic Anhydride | Reagent Grade, >98% | Fisher Scientific |

| Pyridine | Anhydrous, 99.8% | Acros Organics |

| Deionized Water | ||

| Ethanol | Anhydrous | |

| Dichloromethane (DCM) | ACS Grade | |

| Magnesium Sulfate (MgSO4) | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4,5-Trifluoro-2-nitroaniline (1.0 eq) in anhydrous pyridine (10 mL) at room temperature.

-

Cooling: Cool the resulting solution to 0 °C in an ice bath.

-

Addition of Acetylating Agent: Slowly add acetic anhydride (1.2 eq) dropwise to the cooled solution over a period of 10-15 minutes. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 mixture of hexanes and ethyl acetate as the eluent.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water.

-

Precipitation and Filtration: A solid precipitate should form. Stir the suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of deionized water to remove any residual pyridine and acetic acid. Follow with a wash using a small amount of cold ethanol to facilitate drying.

-

Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Reaction Mechanism

The N-acetylation of an aniline with acetic anhydride is a classic example of nucleophilic acyl substitution.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of acetic anhydride.

-

Tetrahedral Intermediate: This attack forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, and the acetate ion is eliminated as a leaving group.

-

Deprotonation: A base, in this case, pyridine, deprotonates the positively charged nitrogen atom to yield the final N-acetylated product and a pyridinium salt.

Mechanism Diagram

Caption: The generalized mechanism of N-acetylation of an aniline.

Characterization and Verification

To confirm the identity and purity of the synthesized this compound, a combination of analytical techniques should be employed.

Expected Analytical Data

| Technique | Expected Results |

| ¹H NMR (in CDCl₃) | - A singlet corresponding to the methyl protons (CH₃) of the acetamide group around δ 2.2-2.4 ppm.- A singlet for the amide proton (NH) around δ 8.0-9.0 ppm (this peak may be broad).- A multiplet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the single aromatic proton. |

| ¹⁹F NMR (in CDCl₃) | - Three distinct signals in the typical fluorobenzene region, showing appropriate fluorine-fluorine coupling patterns. |

| ¹³C NMR (in CDCl₃) | - A signal for the methyl carbon around δ 25 ppm.- A signal for the carbonyl carbon around δ 168-170 ppm.- Multiple signals in the aromatic region (δ 120-160 ppm), showing carbon-fluorine coupling. |

| FT-IR (ATR) | - A strong N-H stretching band around 3250-3350 cm⁻¹.- A strong C=O stretching band (Amide I) around 1660-1680 cm⁻¹.- N-O stretching bands for the nitro group around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).- C-F stretching bands in the range of 1100-1300 cm⁻¹. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of this compound (C₈H₅F₃N₂O₃, MW: 250.13 g/mol ). |

| Melting Point | - A sharp melting point is indicative of high purity. The exact value would need to be determined experimentally. |

Potential Challenges and Alternative Approaches

While the proposed N-acetylation is generally a high-yielding and reliable reaction, some potential challenges might be encountered:

-

Low Reactivity: The electron-withdrawing nitro and fluoro groups decrease the nucleophilicity of the aniline nitrogen, potentially slowing down the reaction. If the reaction is sluggish, gentle heating (40-50 °C) or using a more potent acetylating agent like acetyl chloride in a non-protic solvent like dichloromethane with a non-nucleophilic base like triethylamine could be considered.

-

Purification Issues: If the product is difficult to crystallize, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes may be necessary.

An alternative, though more complex, synthetic route could involve the nitration of N-(3,4,5-trifluorophenyl)acetamide. However, this approach presents regioselectivity challenges, as the nitration could occur at different positions on the aromatic ring, leading to a mixture of isomers that would be difficult to separate. Therefore, the acetylation of the pre-nitrated aniline is the more strategic and recommended pathway.

Conclusion

The synthesis of this compound is most effectively achieved through the N-acetylation of 3,4,5-Trifluoro-2-nitroaniline. This method is robust, high-yielding, and relies on a commercially available starting material. The protocol outlined in this guide, coupled with the detailed characterization plan, provides a comprehensive framework for researchers to successfully synthesize and validate this valuable chemical entity.

References

An In-Depth Technical Guide to the Chemical Properties of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

Introduction

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide is a highly functionalized aromatic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its unique molecular architecture, featuring a trifluorinated phenyl ring activated by an ortho-nitro group and bearing an acetamide moiety, presents a compelling scaffold for the synthesis of novel therapeutic agents and chemical probes. The strategic incorporation of fluorine atoms can profoundly influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, offering valuable insights for its utilization in research and development.

Physicochemical Properties

The chemical properties of this compound are dictated by the interplay of its constituent functional groups. The trifluorinated phenyl ring, the electron-withdrawing nitro group, and the acetamide side chain collectively contribute to its distinct reactivity and potential biological activity.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C8H5F3N2O3 | PubChem |

| Molecular Weight | 250.14 g/mol | PubChem |

| Appearance | Expected to be a crystalline solid | General knowledge of similar acetanilides |

| Solubility | Likely soluble in polar organic solvents such as acetone, ethyl acetate, and acetonitrile; sparingly soluble in water. | Inferred from related structures |

| Melting Point | Not experimentally determined; expected to be relatively high due to aromatic stacking and hydrogen bonding potential. | Inferred from related structures |

| pKa | The amide proton is weakly acidic. The presence of multiple electron-withdrawing groups on the phenyl ring would decrease the basicity of the anilino nitrogen. | General organic chemistry principles |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through a two-step sequence starting from 3,4,5-trifluoroaniline. This synthetic strategy leverages established and reliable organic transformations.

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 3,4,5-Trifluoroaniline to 3,4,5-Trifluoro-2-nitroaniline

The initial step involves the electrophilic aromatic substitution of 3,4,5-trifluoroaniline. The amino group is a strong activating group and an ortho-, para-director. However, due to steric hindrance from the adjacent fluorine atoms and the amino group itself, the nitration is expected to occur at the less hindered ortho position (C2). A common method for the nitration of anilines involves the use of a nitrating mixture of concentrated nitric acid and sulfuric acid.[3][4]

-

Reagents and Equipment:

-

3,4,5-Trifluoroaniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Dropping funnel

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trifluoroaniline in concentrated sulfuric acid at 0 °C with stirring.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the aniline solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product, 3,4,5-trifluoro-2-nitroaniline.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Step 2: Acetylation of 3,4,5-Trifluoro-2-nitroaniline

The second step is the N-acetylation of the synthesized 3,4,5-trifluoro-2-nitroaniline to yield the final product. This is a standard procedure for the protection of an amino group or the synthesis of an acetanilide.[5]

-

Reagents and Equipment:

-

3,4,5-Trifluoro-2-nitroaniline

-

Acetic Anhydride ((CH₃CO)₂O) or Acetyl Chloride (CH₃COCl)

-

A suitable solvent (e.g., acetic acid, dichloromethane)

-

A weak base (e.g., sodium acetate, pyridine) if using acetyl chloride

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

-

Procedure:

-

Dissolve 3,4,5-trifluoro-2-nitroaniline in a suitable solvent in a round-bottom flask.

-

Add acetic anhydride (or acetyl chloride and a base) to the solution.

-

Heat the reaction mixture to reflux and maintain for a period to ensure complete acetylation.

-

After cooling, the reaction mixture is poured into water to precipitate the crude product.

-

The solid this compound is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

-

Caption: Key reactivity pathways of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet for the methyl protons of the acetamide group will likely appear around δ 2.2 ppm. The amide proton (NH) will present as a broad singlet, with its chemical shift being solvent-dependent, typically in the range of δ 8-10 ppm. The aromatic region will show a single signal for the proton at C6, which will be a triplet of triplets due to coupling with the adjacent fluorine atoms at C5 and the meta fluorine at C3.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the acetamide will be in the δ 168-170 ppm region. The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbons directly bonded to fluorine will show large one-bond C-F coupling constants.

-

¹⁹F NMR: The fluorine NMR spectrum will be a key characterization tool. [6][7][8][9][10]Three distinct signals are expected for the fluorine atoms at C3, C4, and C5. The chemical shifts and coupling patterns (F-F coupling) will be indicative of their positions on the aromatic ring relative to the nitro and acetamido groups.

-

Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) should be observable. [11]Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). [12]Fragmentation of the acetamide side chain would likely involve the loss of the acetyl group (CH₃CO, M-43) or ketene (CH₂CO, M-42).

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in this compound suggest its utility as a versatile building block in several areas of chemical research.

-

Medicinal Chemistry: Polyfluorinated anilines are valuable precursors in drug discovery. [1][2][13]The introduction of fluorine can enhance metabolic stability and bioavailability. [1]The trifluoronitrophenyl scaffold can be elaborated into a variety of heterocyclic systems with potential biological activity. For instance, reduction of the nitro group followed by cyclization with appropriate reagents could lead to the synthesis of novel benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles, which are prevalent in many approved drugs.

-

Chemical Biology: The compound could serve as a precursor for the synthesis of chemical probes. The reactive nature of the fluorinated ring allows for the attachment of reporter groups (e.g., fluorophores, biotin) for use in target identification and validation studies.

-

Materials Science: Nitroaromatic compounds are known for their electron-accepting properties. This characteristic makes this compound and its derivatives potential candidates for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially mutagenic. [11]It is imperative to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally related compounds until a specific one for the title compound is available.

Conclusion

This compound is a chemical entity with significant potential for synthetic elaboration. Its highly functionalized and electronically distinct structure makes it an attractive starting material for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, its expected reactivity, and potential areas of application. It is hoped that this information will serve as a valuable resource for researchers and scientists working at the forefront of chemical innovation.

References

-

ResearchGate. (2007). N‐Acetylation as a Means to Activate Polyfluoroarylamines for Selective ortho‐Hydrodefluorination by Zinc in Aqueous Ammonia: A Concise Route to Polyfluorobenzo Azaheterocycles. Retrieved from [Link]

-

PubMed. (2015). Polyfluorinated groups in medicinal chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

-

Journal of the Chemical Society B: Physical Organic. (1967). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Retrieved from [Link]

- Google Patents. (n.d.). CN108947850B - Preparation method of 3,4, 5-trifluoroaniline.

-

ResearchGate. (2000). Mass Spectral Fragmentation Pathways in Cyclic Difluoroamino and Nitro Compounds. Retrieved from [Link]

-

JUC. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

- Google Patents. (n.d.). US6649796B2 - Process for the preparation of acetamide derivatives.

-

Chinese Journal of Liquid Crystals and Displays. (2021). Density functional theory study on fragmentation mechanism of MSTFA and its fluorine-containing derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

National Institutes of Health. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

- Google Patents. (n.d.). RU2420515C2 - Method of producing 3,4,5-trifluoroaniline.

-

Royal Society of Chemistry. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Retrieved from [Link]

-

NIST. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

-

ChemRxiv. (2023). QM Assisted ML for 19F NMR Chemical Shift Prediction. Retrieved from [Link]

-

Gerig, J.T. (n.d.). Fluorine NMR. Retrieved from [Link]

-

Aniline. (n.d.). Aniline in Pharmaceuticals: A Precursor for Essential Medicines. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Retrieved from [Link]

- Google Patents. (n.d.). CN110041235B - N-phenyl-N-p-toluenesulfonyl trifluoroacetamide and application thereof.

-

National Center for Biotechnology Information. (2018). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]

-

Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]

-

PubChem. (n.d.). N-[3-Methyl-5-(trifluoromethyl)phenyl]acetamide. Retrieved from [Link]

-

National Institutes of Health. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]

-

Manglik Lab @ UCSF. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19 F NMR studies of proteins. Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

Sources

- 1. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Buy 3,4,5-Trifluoro-2-nitroaniline | 882068-89-5 [smolecule.com]

- 4. jcbsc.org [jcbsc.org]

- 5. researchgate.net [researchgate.net]

- 6. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. biophysics.org [biophysics.org]

- 9. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]

- 10. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. cresset-group.com [cresset-group.com]

N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide solubility data

An In-depth Technical Guide to the Solubility of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated nitroaromatic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its development and application, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for determining the solubility of this compound. It outlines the theoretical considerations, predicted physicochemical properties, and a detailed, field-proven experimental protocol for accurate solubility measurement. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for research and development.

Introduction: The Critical Role of Solubility

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in drug discovery and development.[1] For a compound like this compound, its solubility profile dictates its suitability for various applications. In drug development, poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[2] In chemical synthesis, solubility in organic solvents governs the choice of reaction conditions and purification methods. Therefore, a thorough understanding of the solubility of this compound is not merely an academic exercise but a crucial component of its practical application.

The molecular structure of this compound, with its trifluorinated phenyl ring, a nitro group, and an acetamide functional group, suggests a complex interplay of factors governing its solubility. The fluorine atoms can increase lipophilicity, while the nitro and acetamide groups can participate in hydrogen bonding, influencing its solubility in both polar and non-polar solvents.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale/Comparison with Similar Compounds |

| Molecular Weight | 248.14 g/mol | Calculated from the molecular formula: C8H5F3N2O3. |

| Melting Point | Likely a solid at room temperature | Similar nitroaromatic compounds are typically crystalline solids.[3] |

| pKa | The acetamide proton is weakly acidic. | The nitro group is electron-withdrawing, which can increase the acidity of the N-H proton compared to acetanilide. |

| LogP | Moderately lipophilic | The trifluoromethyl group and the aromatic ring contribute to lipophilicity, while the nitro and amide groups add some polarity. Structurally related compounds like N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide have a calculated XLogP3 of 2.6.[4] |

| Aqueous Solubility | Predicted to be low | The presence of the fluorinated aromatic ring suggests limited solubility in water.[5] |

| Organic Solvent Solubility | Higher solubility expected in polar aprotic solvents. | Solvents like acetone, acetonitrile, and dichloromethane are often good solvents for nitrophenol derivatives.[6] |

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic solubility is the shake-flask method.[2][7] This method involves agitating an excess amount of the solid compound in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Rationale for Method Selection

The shake-flask method is chosen for its reliability and its ability to determine the true thermodynamic solubility, which represents the saturation point of the compound in a given solvent at a specific temperature.[7] This is in contrast to kinetic solubility measurements, which can be influenced by the rate of dissolution and may not represent a true equilibrium state.[1] For foundational research and drug development, thermodynamic solubility provides a more robust and fundamental understanding of the compound's behavior.

Detailed Experimental Protocol

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetone, acetonitrile, dichloromethane)

-

Vials with screw caps

-

Orbital shaker or magnetic stirrer in a constant temperature bath

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible after the equilibration period.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended.[3]

-

Phase Separation: Allow the undissolved solid to settle by letting the vials stand undisturbed for a short period.

-

Sampling: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Quantification: Determine the concentration of the dissolved this compound in the filtrate using a validated HPLC-UV method. This is crucial for accuracy and to separate the parent compound from any potential degradation products.[1]

-

Data Analysis: Express the solubility in terms of mass/volume (e.g., mg/mL) or molarity (mol/L).

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility determination of this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a delicate balance of intermolecular forces between the solute and the solvent.

Caption: Key molecular features of this compound and external factors influencing its solubility.

Stability Considerations

It is important to assess the stability of this compound during solubility experiments.[8] The presence of a nitro group can sometimes lead to degradation, especially under harsh pH or temperature conditions. The use of HPLC for quantification is advantageous as it can separate the parent compound from any degradation products, ensuring that the measured solubility is accurate.[1]

Conclusion

This technical guide provides a comprehensive framework for the determination of the solubility of this compound. By following the detailed experimental protocol and considering the influencing factors, researchers can generate reliable and reproducible solubility data. This information is essential for the rational design of formulations, the optimization of synthetic procedures, and the overall advancement of research involving this compound.

References

-

Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review, 14(5), 1-8. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of pharmaceutical and biomedical analysis, 46(2), 335–341. [Link]

- Glomme, A., & März, J. (2005). Comparison of a small scale solubility and dissolution assay with the shaking flask method. Journal of pharmaceutical and biomedical analysis, 37(1), 1-7.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398.

-

PubChem. (n.d.). N-(3,4,5-Trimethyl-2-nitrophenyl)acetamide. Retrieved from [Link]

- Uppu, R. M., et al. (2020). Synthesis and crystal structure of N-(4-ethoxy-2-nitrophenyl)acetamide.

-

PubChem. (n.d.). N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of N-(2,5-difluoro-4-nitrophenyl)acetamide. Retrieved from [Link]

-

Axsyn. (n.d.). Acetamide,N-[4-fluoro-2-nitro-5-(trifluoromethyl)phenyl]-. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N-(4-nitrophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]

- The Royal Society of Chemistry. (2017). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. RSC Advances, 7, 45559-45563.

- Suggs, J. B., II, & Melko, J. J. (2025).

-

ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide | C8H6ClFN2O3 | CID 2773811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectral Analysis of N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. This document moves beyond a simple listing of data, offering insights into the experimental rationale and the interpretation of spectral features, grounded in established scientific principles.

Introduction

This compound is a substituted aromatic compound featuring a trifluorinated phenyl ring, a nitro group, and an acetamide functional group. The unique electronic environment created by these substituents makes a thorough spectral analysis essential for its unambiguous identification and characterization. This guide will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic proton and the protons of the acetamide group.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 9.0 | Singlet (or broad singlet) | 1H | N-H (Amide) | The amide proton is typically deshielded and may exhibit broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. |

| ~ 7.5 - 8.5 | Triplet | 1H | Ar-H | The lone aromatic proton will be split by the two neighboring fluorine atoms. The electron-withdrawing nature of the nitro and fluoro groups will shift this proton downfield. |

| ~ 2.2 - 2.5 | Singlet | 3H | -CH₃ (Acetyl) | The methyl protons of the acetyl group are expected to appear as a singlet in a typical range for such functional groups. |

Experimental Workflow for ¹H NMR:

Caption: Workflow for acquiring a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum will be more complex due to the presence of fluorine atoms, which cause splitting of the carbon signals (C-F coupling).[1][2] The interpretation of this spectrum requires an understanding of these coupling constants, which can be quite large, especially for one-bond couplings.[1]

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ 168 - 172 | Singlet | C=O (Amide) | The carbonyl carbon of the amide group is expected in this region. |

| ~ 145 - 155 | Doublet of Doublets of Doublets | C-F (C3/C5) | These carbons are directly bonded to fluorine and will show large one-bond C-F coupling. They will also be coupled to the other fluorine atoms. |

| ~ 140 - 150 | Doublet of Doublets of Doublets | C-F (C4) | This carbon is also directly bonded to a fluorine and will exhibit a large one-bond C-F coupling, with additional smaller couplings to the other two fluorine atoms. |

| ~ 130 - 140 | Multiplet | C-NO₂ | The carbon bearing the nitro group will be significantly deshielded and will show coupling to the adjacent fluorine atoms. |

| ~ 120 - 130 | Multiplet | C-NH | The carbon attached to the amide group will be influenced by the neighboring fluorine and nitro groups, resulting in a complex multiplet. |

| ~ 110 - 120 | Triplet | C-H | The carbon bonded to the single aromatic proton will be split by the two adjacent fluorine atoms. |

| ~ 20 - 30 | Singlet | -CH₃ (Acetyl) | The methyl carbon of the acetyl group will appear as a singlet. |

Proton-decoupled ¹³C spectra of compounds containing both fluorine and protons can be complex to interpret due to strong and long-range fluorine-carbon couplings.[3] For unambiguous assignment, techniques like ¹⁹F NMR or ¹³C-{¹H, ¹⁹F} double decoupling might be necessary.[1][3]

Experimental Workflow for ¹³C NMR:

Caption: Workflow for acquiring a ¹³C NMR spectrum.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the vibrational modes of the amide and nitro groups, as well as the substituted aromatic ring.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3300 - 3100 | Medium | N-H Stretch (Amide) | The N-H stretching vibration of a secondary amide typically appears in this region.[4] |

| ~ 1680 - 1630 | Strong | C=O Stretch (Amide I) | The carbonyl stretch of the amide group is a strong and characteristic absorption.[4] |

| ~ 1550 - 1475 | Strong | Asymmetric N-O Stretch (Nitro) | Aromatic nitro compounds show a strong asymmetric stretching band in this range.[5][6] |

| ~ 1560 - 1540 | Medium | N-H Bend (Amide II) | The in-plane N-H bend of a secondary amide is a useful diagnostic peak.[4] |

| ~ 1360 - 1290 | Strong | Symmetric N-O Stretch (Nitro) | The symmetric stretch of the nitro group is also a strong absorption.[5][6] |

| ~ 1300 - 1000 | Strong | C-F Stretch | The carbon-fluorine stretching vibrations are typically strong and appear in this region. |

| ~ 890 - 835 | Medium | NO₂ Scissoring | This bending vibration is characteristic of nitro groups.[7] |

Experimental Workflow for IR Spectroscopy (ATR):

Caption: Workflow for acquiring an IR spectrum using ATR.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Expected Mass Spectrometry Data:

The molecular weight of this compound is approximately 246.03 g/mol . The mass spectrum is expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used.

Fragmentation Pattern:

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group (NO₂) or nitric oxide (NO).[8] The fragmentation pattern will be influenced by the positions of the various substituents.[9][10]

Expected Fragments:

| m/z | Possible Fragment |

| 246 | [M]⁺ |

| 204 | [M - C₂H₂O]⁺ |

| 200 | [M - NO₂]⁺ |

| 170 | [M - NO₂ - C₂H₂O]⁺ |

Experimental Workflow for Mass Spectrometry (LC-MS):

Caption: Workflow for acquiring a mass spectrum using LC-MS.

IV. Conclusion

The spectral analysis of this compound presents a unique set of challenges and opportunities for structural elucidation. The interplay of the trifluoro, nitro, and acetamide functionalities results in characteristic signatures in NMR, IR, and MS analyses. A thorough understanding of the principles behind these techniques, as outlined in this guide, is paramount for the accurate interpretation of the experimental data and the definitive characterization of this compound.

References

-

Zschornack, L., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Available at: [Link]

-

Doddrell, D., et al. (1976). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Available at: [Link]

-

Zschornack, L., et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. University of Ottawa. Available at: [Link]

-

Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. Available at: [Link]

-

Quora. (2018). How will you distinguish between the Nitro and Amide Group by using IR spectroscopy?. Quora. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Magritek. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Forbes, E. J., Morgan, K. J., & Newton, J. (1963). The infrared spectra of some nitro-amides. Journal of the Chemical Society (Resumed). Available at: [Link]

-

Orduna, J. (n.d.). IR: nitro groups. University of Calgary. Available at: [Link]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. quora.com [quora.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide: A Key Intermediate in Synthetic Chemistry

Foreword: The Strategic Value of Fluorinated Nitroaromatics

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms and nitro groups into aromatic scaffolds is a well-established strategy for modulating molecular properties. N-(3,4,5-Trifluoro-2-nitrophenyl)acetamide stands as a testament to this approach, embodying a unique convergence of functional groups that render it a highly valuable and versatile starting material. The trifluorinated phenyl ring offers enhanced metabolic stability and binding affinity in bioactive molecules, while the ortho-nitro group serves as a versatile handle for a variety of chemical transformations. The acetamido group, in turn, provides a protected amine that can be unveiled at a later synthetic stage.

This technical guide provides a comprehensive overview of this compound, from its synthesis to its potential applications, with a focus on the underlying chemical principles and practical experimental considerations. It is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar building blocks in their synthetic endeavors.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most logically achieved through a two-step sequence starting from 3,4,5-trifluoroaniline. This involves the nitration of the aniline precursor followed by the acetylation of the resulting 3,4,5-trifluoro-2-nitroaniline.

Step 1: Synthesis of the Precursor - 3,4,5-Trifluoro-2-nitroaniline

The regioselective introduction of a nitro group ortho to the amino functionality in 3,4,5-trifluoroaniline is the critical first step. The directing effect of the amino group, a powerful ortho-, para-director, is harnessed to achieve the desired substitution pattern.

Causality Behind Experimental Choices:

-

Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the classic and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in electrophilic aromatic substitution.

-

Temperature Control: The nitration of anilines is a highly exothermic reaction. Maintaining a low temperature (typically 0-5 °C) is crucial to prevent over-nitration and the formation of undesired side products.

-

Reaction Solvent: Sulfuric acid often serves as both the catalyst and the solvent, ensuring a homogeneous reaction medium.

Experimental Protocol: Nitration of 3,4,5-Trifluoroaniline

-

Materials:

-

3,4,5-Trifluoroaniline

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate solution (saturated)

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Magnesium Sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4,5-trifluoroaniline to concentrated sulfuric acid at 0 °C, ensuring the temperature does not exceed 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also maintained at 0 °C.

-

Add the nitrating mixture dropwise to the solution of 3,4,5-trifluoroaniline over a period of 30-60 minutes, maintaining the reaction temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

-

Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 3,4,5-trifluoro-2-nitroaniline. The product can be further purified by recrystallization or column chromatography.

-

Diagram of the Synthetic Workflow for this compound

Caption: Synthetic pathway to this compound.

Step 2: Acetylation of 3,4,5-Trifluoro-2-nitroaniline

The final step involves the acetylation of the amino group of 3,4,5-trifluoro-2-nitroaniline to yield the target compound. This reaction serves to protect the amine and can modulate its reactivity in subsequent synthetic steps.

Causality Behind Experimental Choices:

-

Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. It reacts with the amine to form the corresponding acetamide and acetic acid as a byproduct.

-

Solvent: Glacial acetic acid is a suitable solvent for this reaction as it readily dissolves the starting material and is compatible with the reagents.

-

Catalyst: While the reaction can proceed without a catalyst, a catalytic amount of a strong acid like sulfuric acid can accelerate the rate of acetylation.

Experimental Protocol: Acetylation of 3,4,5-Trifluoro-2-nitroaniline

-

Materials:

-

3,4,5-Trifluoro-2-nitroaniline

-

Acetic Anhydride

-

Glacial Acetic Acid

-

Ice

-

Deionized Water

-

-

Procedure:

-

In a round-bottom flask, dissolve 3,4,5-trifluoro-2-nitroaniline in glacial acetic acid.

-

Slowly add acetic anhydride to the solution with stirring.

-

Heat the reaction mixture to a gentle reflux for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water with stirring.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove any residual acetic acid.

-

Dry the product under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Physicochemical Properties and Characterization

While comprehensive experimental data for this compound is not widely available in the public domain, the following table summarizes its known properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.

| Property | Value | Source/Notes |

| Molecular Formula | C₈H₅F₃N₂O₃ | Calculated |

| Molecular Weight | 234.13 g/mol | Calculated[1][2] |

| Appearance | Expected to be a crystalline solid. | Based on similar acetanilides. |

| Melting Point | Not reported. | Expected to be in the range of 150-200 °C based on related compounds. |

| Solubility | Likely soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. Sparingly soluble in water. | Inferred from the structure. |

| ¹H NMR | Expected signals for the aromatic proton, the NH proton, and the methyl protons of the acetyl group. | The chemical shift and coupling constants of the aromatic proton will be influenced by the fluorine and nitro substituents. |

| ¹³C NMR | Expected signals for the eight carbon atoms, with characteristic shifts for the carbonyl carbon and the aromatic carbons coupled to fluorine. | The C-F coupling constants will be a key feature of the spectrum. |

| ¹⁹F NMR | Expected three distinct signals for the three fluorine atoms, with coupling between them. | This would be a definitive technique for confirming the substitution pattern. |

| IR Spectroscopy | Expected characteristic absorptions for N-H stretching, C=O stretching (amide I), N-H bending (amide II), and C-NO₂ stretching. | |

| Mass Spectrometry | Expected to show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 234 or 235, respectively. | Fragmentation patterns would likely involve the loss of the acetyl group. |

Applications in Organic Synthesis: A Gateway to Complex Molecules

The synthetic utility of this compound stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amine, and the acetamido group can be hydrolyzed to reveal the parent amine, providing two points for further functionalization. This dual reactivity makes it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the realm of medicinal chemistry.

Synthesis of Benzimidazoles

The reduction of the nitro group in this compound would generate a 1,2-diaminobenzene derivative. This intermediate is a key building block for the synthesis of benzimidazoles, a heterocyclic scaffold found in numerous pharmaceuticals with a wide range of biological activities, including anthelmintic, anticancer, and antiviral properties[1][3][4][5][6].

Proposed Synthetic Application: Synthesis of a Trifluorinated Benzimidazole Derivative

Diagram of the Proposed Synthesis of a Benzimidazole Derivative

Caption: Proposed pathway to a trifluorinated benzimidazole derivative.

Precursor for Kinase Inhibitors

The fluorinated phenyl ring is a common feature in many kinase inhibitors, where it can enhance binding to the ATP-binding pocket of the kinase[7][8][9][10]. The functional groups on this compound provide the necessary handles to build more complex structures that can be screened for kinase inhibitory activity. For example, the amino group, after reduction of the nitro group, can be used in coupling reactions to introduce other aromatic or heterocyclic moieties, a common strategy in the design of kinase inhibitors.

Safety and Handling

Conclusion